molecular formula C10H11BrClNO B14047174 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-2-one

1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14047174
M. Wt: 276.56 g/mol
InChI Key: KPOHXOQZUXARSC-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino group at the 2-position and a chloromethyl group at the 6-position. The chloromethyl substituent is a reactive moiety, suggesting applications in further derivatization or pharmaceutical intermediates. Comparisons with similar compounds highlight the influence of substituents on physical, chemical, and functional characteristics.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-8(14)4-9-7(6-12)2-1-3-10(9)13/h1-3H,4-6,13H2

InChI Key

KPOHXOQZUXARSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)CC(=O)CBr)CCl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Route Starting from 3-Chloromethyl-2-nitroaniline

One common approach involves the reaction of 3-chloromethyl-2-nitroaniline with bromopropanone under basic conditions, followed by reduction of the nitro group to the amino group. This method allows for the stepwise introduction of the chloromethyl and bromopropanone functionalities.

  • Step 1: Nucleophilic substitution of bromopropanone onto the nitroaniline derivative.
  • Step 2: Catalytic or chemical reduction of the nitro group to the amino group.

This approach benefits from the stability of the nitro group during the substitution and the ease of reduction afterward.

Halogenation and Functional Group Interconversion

Another pathway involves halogenation reactions on preformed amino-substituted phenylpropanones:

  • Selective chloromethylation of the aromatic ring at the 6-position.
  • Bromination of the propanone side chain to introduce the bromine atom at the 3-position.

Reagents such as N-chlorosuccinimide or formaldehyde with hydrochloric acid complexes can be used for chloromethylation, while bromination may be achieved using bromine or N-bromosuccinimide under controlled conditions.

Multi-Step Synthesis Using Halogenated Alcohols and Carbonyl Precursors

Synthesis can also proceed via intermediates such as 3-bromopropan-1-ol , which is converted into the bromopropan-2-one moiety after reaction with the aromatic amine derivative.

  • For example, 3-bromopropan-1-ol can be reacted with potassium carbonate and crown ethers in acetone to form brominated intermediates.
  • Subsequent oxidation or substitution reactions yield the desired bromopropan-2-one side chain attached to the aromatic ring.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in related brominated and chloromethylated aromatic ketone syntheses, which are applicable or adaptable to the target compound's preparation:

Reaction Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Nucleophilic substitution 3-chloromethyl-2-nitroaniline + bromopropanone + base DMF or acetone 20–80 °C 6–24 h 57–70 Inert atmosphere recommended
Reduction of nitro group SnCl2 or catalytic hydrogenation Ethanol or water RT–50 °C 2–6 h >85 Preserves other functional groups
Chloromethylation N-chlorosuccinimide/formaldehyde + HCl DCM or chloroform 0–25 °C 2–5 h 60–75 Requires careful control to avoid over-chlorination
Bromination of propanone side chain Bromine or N-bromosuccinimide Acetonitrile or DCM 0–25 °C 3–6 h 65–80 Protect amino group if necessary

Mechanistic Insights

  • The nucleophilic substitution step typically proceeds via the attack of the aromatic amine nitrogen or activated aromatic ring on the electrophilic bromopropanone, facilitated by base.
  • Chloromethylation involves electrophilic aromatic substitution where the chloromethyl cation or equivalent species attacks the activated aromatic ring.
  • The bromination of the propanone side chain occurs via radical or electrophilic mechanisms, depending on the reagent, targeting the alpha position to the carbonyl.

Research Discoveries and Optimization

  • Research indicates that the use of potassium carbonate and crown ethers improves the efficiency of halogenation and substitution reactions by enhancing nucleophilicity and solubility of reagents in organic solvents.
  • Continuous flow reactors have been explored for scaling up the synthesis, offering better temperature control and safer handling of halogenating agents.
  • Optimization of solvent choice (e.g., dimethylformamide vs. acetone) and reaction temperature can significantly affect yield and purity.
  • Reduction steps using mild catalytic hydrogenation preserve sensitive functional groups and improve overall product quality.

Summary Table of Key Synthetic Routes

Methodology Starting Materials Key Reagents Advantages Limitations
Nucleophilic substitution + reduction 3-chloromethyl-2-nitroaniline + bromopropanone Base (e.g., K2CO3), reducing agent High selectivity, good yields Multi-step, requires reduction
Direct halogenation Amino-substituted phenylpropanone N-chlorosuccinimide, bromine Simpler steps, direct functionalization Risk of over-halogenation
Halogenated alcohol intermediates 3-bromopropan-1-ol + aromatic amine K2CO3, crown ethers, oxidation agents Versatile intermediates Requires intermediate purification

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Production of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural similarities with derivatives containing bromopropanone backbones and substituted phenyl rings. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Properties Source
1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-2-one* C10H10BrClNO ~276.55 2-NH2, 6-CH2Cl Not reported -
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C10H9BrF3NO2 312.08 2-NH2, 3-OCH2CF3 Not reported
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one C11H14BrNO2 272.14 2-NH2, 6-OCH2CH3 Not reported
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) C11H12ClO2S 243.72 4-CH2Cl Melting point: 137.3–138.5°C

*Note: The molecular formula and weight of the target compound are inferred based on structural analogs.

Key Observations :

  • Chloromethyl vs. Ethoxy/Trifluoromethoxy : The chloromethyl group (CH2Cl) in the target compound is more reactive than ethoxy (OCH2CH3) or trifluoromethoxy (OCH2CF3) groups, enabling nucleophilic substitution or cross-coupling reactions.
  • Molecular Weight : The trifluoromethoxy analog (312.08 g/mol) has a higher molecular weight due to fluorine atoms, while the ethoxy derivative (272.14 g/mol) is lighter .
  • Melting Point : The chloromethyl-substituted compound 1f () exhibits a defined melting point (137.3–138.5°C), suggesting crystallinity influenced by the chloromethyl group .

Biological Activity

1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a chloromethyl group, and a bromopropanone moiety, enable it to interact with various biological targets, making it an interesting candidate for drug development and biochemical research.

Chemical Structure and Properties

The compound has a molecular formula of C11_{11}H12_{12}BrClN2_2O and a molecular weight of approximately 276.56 g/mol. The presence of the bromine atom enhances its reactivity compared to similar compounds, potentially conferring distinct biological properties.

Property Details
Molecular FormulaC11_{11}H12_{12}BrClN2_2O
Molecular Weight276.56 g/mol
Functional GroupsAmino, Chloromethyl, Bromopropanone

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The amino and chloromethyl groups can form covalent bonds with active sites on proteins, leading to modulation of enzyme activity or alterations in receptor signaling pathways. This mechanism can result in various therapeutic effects, particularly in the context of inflammatory diseases and cancer.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory processes. For example, it may regulate markers such as VCAM-1 and MCP-1, which are crucial in vascular inflammation and related diseases .
  • Anticancer Properties : Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells through caspase activation .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions like atherosclerosis and arthritis by interfering with the inflammatory cascade.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that the compound effectively reduced cell viability in human breast adenocarcinoma (MCF-7) cells, with IC50_{50} values indicating significant cytotoxicity at sub-micromolar concentrations . Flow cytometry analysis further revealed that it triggers apoptosis through increased caspase-3/7 activity.
  • Inflammation Regulation : Research indicates that this compound can inhibit the expression of inflammatory markers in endothelial cells, suggesting its utility in managing vascular inflammation .

Comparative Analysis

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds.

Compound IC50_{50} (µM) Biological Activity
This compound0.65Induces apoptosis in MCF-7 cells
Doxorubicin1.93Standard chemotherapeutic agent
Prodigiosin1.54Anticancer activity

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